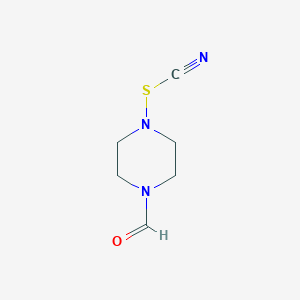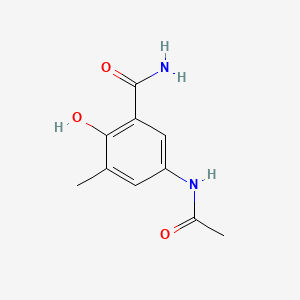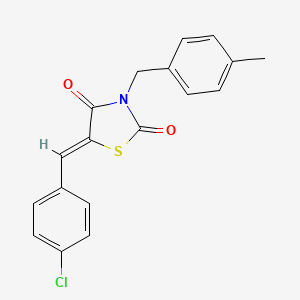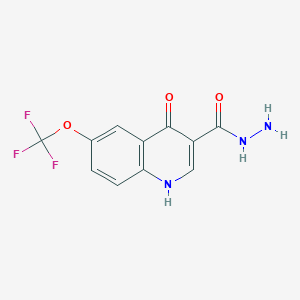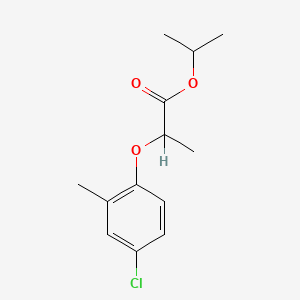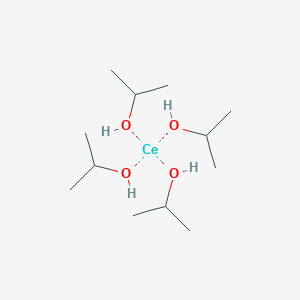
Cerium(IV) isopropoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(IV) isopropoxide, also known as cerium(IV) tetra(isopropoxide), is a chemical compound with the molecular formula C₁₂H₂₈CeO₄. It is a yellow powder that is used primarily as a catalyst in various chemical reactions. The compound is known for its ability to form diketonates, which hydrolyze to cerium dioxide (CeO₂) particles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(IV) isopropoxide can be synthesized through the reaction of cerium(IV) chloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of cerium(IV) chloride in isopropanol.
- Heating the mixture to reflux.
- Removal of the solvent under reduced pressure to obtain the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The product is often purified through recrystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(IV) isopropoxide undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to cerium(III) compounds under specific conditions.
Substitution: It participates in substitution reactions where the isopropoxide ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligands like acetylacetone can replace the isopropoxide groups.
Major Products:
Oxidation: Cerium dioxide (CeO₂) particles.
Reduction: Cerium(III) isopropoxide.
Substitution: Various cerium complexes depending on the substituent ligands
Applications De Recherche Scientifique
Cerium(IV) isopropoxide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in diastereoselective pinacol couplings and other organic transformations.
Biology: It is explored for its potential in biological imaging and as a contrast agent.
Medicine: Research is ongoing into its use in drug delivery systems and as an antioxidant.
Industry: It is used in the production of cerium dioxide nanoparticles, which have applications in fuel cells, catalysis, and UV filters
Mécanisme D'action
The mechanism by which cerium(IV) isopropoxide exerts its effects involves the formation of intermediate complexes. These complexes facilitate electron transfer processes, making the compound an effective catalyst. The molecular targets include organic substrates that undergo oxidation or reduction reactions. The pathways involved often include the formation of cerium-oxygen bonds, which are crucial for the catalytic activity .
Comparaison Avec Des Composés Similaires
Cerium(IV) oxide (CeO₂): A common oxidation product of cerium(IV) isopropoxide, used in catalysis and as a UV filter.
Cerium(III) isopropoxide: A reduced form of this compound, used in similar catalytic applications.
Cerium(IV) orthophosphates: Used in ion-exchange and catalysis, but with different reactivity and applications compared to this compound
Uniqueness: this compound is unique due to its high reactivity and ability to form stable diketonates, which hydrolyze to cerium dioxide particles. This property makes it particularly valuable in applications requiring precise control over particle size and composition .
Propriétés
Formule moléculaire |
C12H32CeO4 |
|---|---|
Poids moléculaire |
380.50 g/mol |
Nom IUPAC |
cerium;propan-2-ol |
InChI |
InChI=1S/4C3H8O.Ce/c4*1-3(2)4;/h4*3-4H,1-2H3; |
Clé InChI |
BXSSQHCSSBJNIT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Ce] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![diethyl-[2-(1-phenylsulfanylcyclopropanecarbonyl)oxyethyl]azanium;chloride](/img/structure/B13785480.png)

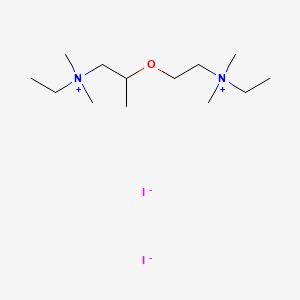

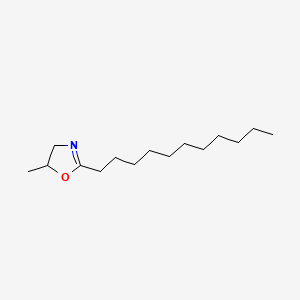
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
